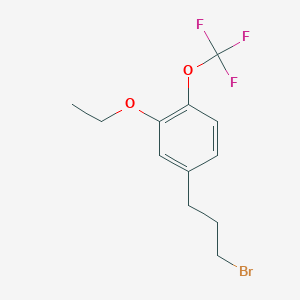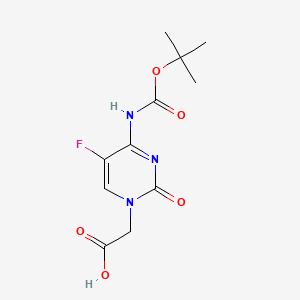
n4-Boc-5-fluorocytosin-1-yl-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Boc-5-fluorocytosin-1-yl-acetic acid is a derivative related to peptide nucleic acids (PNA). It is characterized by its molecular formula C11H14FN3O5 and a molecular weight of 287.24 g/mol . This compound is primarily used in scientific research and is not intended for human use .
Méthodes De Préparation
The synthesis of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves several steps. The compound is typically synthesized through a customized synthesis process, which includes the protection of the amino group, fluorination, and subsequent acylation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as PEG300 and Tween 80
Analyse Des Réactions Chimiques
N4-Boc-5-fluorocytosin-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
N4-Boc-5-fluorocytosin-1-yl-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Mécanisme D'action
The mechanism of action of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves its interaction with nucleic acids. It acts as a nucleic acid analog, binding to complementary sequences and potentially inhibiting the function of natural nucleic acids . The molecular targets and pathways involved are primarily related to its role as a PNA-related derivative.
Comparaison Avec Des Composés Similaires
N4-Boc-5-fluorocytosin-1-yl-acetic acid can be compared to other PNA-related derivatives. Similar compounds include:
This compound benzyl ester: Another PNA-related derivative with similar properties.
This compound methyl ester: Shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C11H14FN3O5 |
|---|---|
Poids moléculaire |
287.24 g/mol |
Nom IUPAC |
2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19) |
Clé InChI |
YEVGELXXTMEFRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



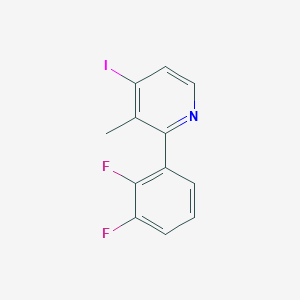
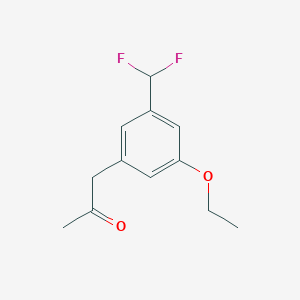
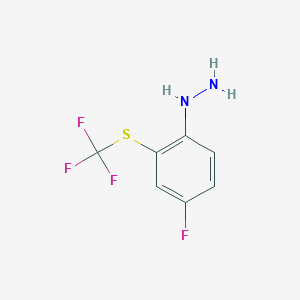
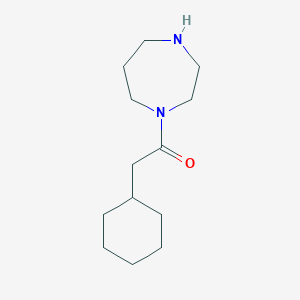
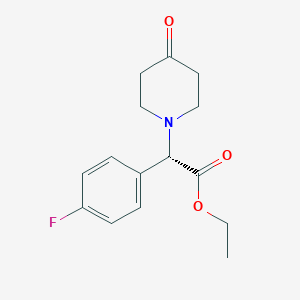
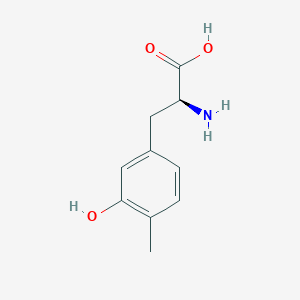
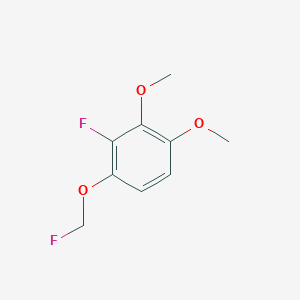
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
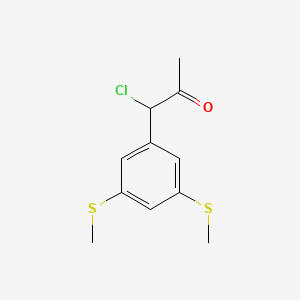

![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
